
4-(Difluoromethyl)-2-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-2-methylbenzaldehyde is an organic compound characterized by the presence of a difluoromethyl group (-CF2H) and a methyl group (-CH3) attached to a benzaldehyde ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of 2-methylbenzaldehyde using difluoromethylation reagents such as ClCF2H in the presence of a base . The reaction conditions often require a controlled temperature and the use of a suitable solvent to ensure high yield and purity.
Industrial Production Methods: Industrial production of 4-(Difluoromethyl)-2-methylbenzaldehyde may involve continuous flow microreactor systems to optimize reaction efficiency and scalability . These systems allow for precise control over reaction parameters, leading to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Lithium/Halogen Exchange Followed by Formylation
A key method involves using lithium reagents like n-BuLi to generate a benzyl lithium intermediate, which reacts with dimethylformamide (DMF) to form the aldehyde. For example:
-
Reaction Conditions :
Mechanism :
The reaction proceeds via deprotonation of the aromatic ring by n-BuLi , followed by quenching with DMF to introduce the formyl group. The difluoromethyl substitution pattern directs lithiation to the para position relative to the methyl group.
Deoxofluorination Approaches
Deoxofluorination involves replacing an alcohol group with a difluoromethyl group. For aromatic aldehydes, this can be achieved using oxalyl chloride and DMSO under cryogenic conditions, followed by quenching with triethylamine . For example:
-
Reagents : Oxalyl chloride (0.21 mL), DMSO (0.34 mL), triethylamine (1.67 mL).
-
Outcome : Conversion of alcohols to aldehydes with difluoromethyl groups.
Oxidative Conversion to Benzoic Acid
The aldehyde can be oxidized to 2,6-difluoro-4-methylbenzoic acid using silver oxide , sodium hydroxide , and aqueous sulfuric acid. Key steps include:
-
Reagents : Silver oxide (43.8 g), NaOH (33.7 g), HCl (concentrated).
-
Mechanism : The aldehyde undergoes oxidative cleavage under basic conditions, followed by acid workup to isolate the carboxylic acid.
Aldol Reactions
The aldehyde participates in catalytic aldol reactions with ethyl diazoacetate under TMAP/BSA catalysis. For example:
-
Catalyst : Tetramethylammonium pivalate (TMAP) with N,O-bis(trimethylsilyl)acetamide (BSA).
-
Outcome : Formation of O-silylated aldol products with high efficiency .
Reaction Parameters | Details |
---|---|
Catalyst Loading | Stoichiometric TMAP (1.2 equiv) |
Solvent | Acetonitrile |
Reaction Time | <3 hours |
Yield | Full conversion |
Oximation and Nitrile Formation
The aldehyde can be converted to an oxime using hydroxylamine hydrochloride and a base (e.g., N,N-diisopropylethylamine ). Subsequent treatment with sodium bisulfate in toluene yields the nitrile:
Reductive Amination
The aldehyde reacts with amino derivatives (e.g., amino alcohols) via reductive amination using NaBH₃CN and acetic acid. This is critical in drug design for creating solvent-interaction regions in inhibitors .
Bioisosteric Replacement in Drug Design
The difluoromethyleneoxy (−CF₂O−) group in related compounds acts as a bioisostere for methoxy (−CH₂O−), enhancing metabolic stability. For example, in PD-1/PD-L1 inhibitors, this motif improves binding affinity through π–π stacking and C–F···C═O interactions .
Fluorinated Building Blocks
The difluoromethyl group increases electrophilicity, making it a versatile intermediate for fluorinated pharmaceuticals and agrochemicals.
NMR Data
-
¹H-NMR (500 MHz, CDCl₃) :
-
¹⁹F-NMR (470 MHz, CDCl₃) :
Comparative Analysis of Reaction Conditions
Method | Key Reagents | Yield | Key Advantage |
---|---|---|---|
Lithium/Halogen Exchange | n-BuLi, DMF | 90% | High efficiency, low temperature |
Deoxofluorination | Oxalyl chloride, DMSO | 84% | Direct introduction of CF₂ group |
Oxidation to Acid | Ag₂O, NaOH, HCl | 53% | Simple workup, carboxylic acid |
Scientific Research Applications
4-(Difluoromethyl)-2-methylbenzaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2-methylbenzaldehyde involves its interaction with various molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design . The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, influencing their function and activity.
Comparison with Similar Compounds
4-(Trifluoromethyl)benzaldehyde: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-Methylbenzaldehyde: Lacks the difluoromethyl group, making it less reactive in certain chemical transformations.
4-(Difluoromethyl)phenol: Contains a hydroxyl group instead of an aldehyde group, leading to different reactivity and applications.
Uniqueness: 4-(Difluoromethyl)-2-methylbenzaldehyde is unique due to the presence of both a difluoromethyl group and an aldehyde group on the same aromatic ring. This combination imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Properties
Molecular Formula |
C9H8F2O |
---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-methylbenzaldehyde |
InChI |
InChI=1S/C9H8F2O/c1-6-4-7(9(10)11)2-3-8(6)5-12/h2-5,9H,1H3 |
InChI Key |
PJGRIJTUTHGCFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.